molecular formula C20H18Cl2O4 B1599400 Bisphenol Z bis(chloroformate) CAS No. 91174-67-3

Bisphenol Z bis(chloroformate)

Cat. No.: B1599400
CAS No.: 91174-67-3
M. Wt: 393.3 g/mol
InChI Key: JBBVUMYPDFKNDK-UHFFFAOYSA-N
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Description

Bisphenol Z bis(chloroformate) is a chemical compound with the molecular formula C20H18Cl2O4 and a molecular weight of 393.3 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group and two carbonochloridate groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol Z bis(chloroformate) typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid chloride. This intermediate is then reacted with cyclohexylamine to produce the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bisphenol Z bis(chloroformate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonochloridate groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Bisphenol Z bis(chloroformate) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bisphenol Z bis(chloroformate) involves its interaction with specific molecular targets. The carbonochloridate groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can affect the function of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-[1-(4-Chlorophenyl)cyclohexyl]phenyl] carbonochloridate
  • [4-[1-(4-Methoxyphenyl)cyclohexyl]phenyl] carbonochloridate
  • [4-[1-(4-Nitrophenyl)cyclohexyl]phenyl] carbonochloridate

Properties

CAS No.

91174-67-3

Molecular Formula

C20H18Cl2O4

Molecular Weight

393.3 g/mol

IUPAC Name

[4-[1-(4-carbonochloridoyloxyphenyl)cyclohexyl]phenyl] carbonochloridate

InChI

InChI=1S/C20H18Cl2O4/c21-18(23)25-16-8-4-14(5-9-16)20(12-2-1-3-13-20)15-6-10-17(11-7-15)26-19(22)24/h4-11H,1-3,12-13H2

InChI Key

JBBVUMYPDFKNDK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)Cl)C3=CC=C(C=C3)OC(=O)Cl

Origin of Product

United States

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